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Compound of Interest

Compound Name:
N-(3-aminophenyl)-2-(4-

methoxyphenyl)acetamide

CAS No.: 1016766-95-2

Cat. No.: B2456135

Get Quote

For: Researchers, scientists, and drug development professionals

Abstract
This document provides a comprehensive, in-depth guide for the synthesis of N-(3-
aminophenyl)-2-(4-methoxyphenyl)acetamide, a key intermediate in various pharmaceutical

and materials science applications. The protocol is structured as a two-step process

commencing with the amide coupling of 3-nitroaniline and 4-methoxyphenylacetyl chloride,

followed by the selective reduction of the nitro group. This guide emphasizes the rationale

behind experimental choices, ensuring both methodological robustness and a high degree of

scientific integrity. Detailed procedures, safety precautions, and characterization data are

presented to facilitate successful replication and adaptation in a research and development

setting.

Introduction
N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide and its derivatives are of significant

interest in medicinal chemistry and materials science due to their versatile structural features.
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The presence of a primary aromatic amine, an amide linkage, and a methoxy-substituted

phenyl ring allows for a wide range of subsequent chemical modifications, making it a valuable

building block for the synthesis of more complex molecules. The synthetic strategy detailed

herein is a reliable and scalable two-step process designed for efficiency and high purity of the

final product.

Synthetic Strategy Overview
The synthesis is logically divided into two primary stages:

Step 1: Amide Bond Formation: This step involves the acylation of 3-nitroaniline with 4-

methoxyphenylacetyl chloride to form the intermediate, N-(3-nitrophenyl)-2-(4-

methoxyphenyl)acetamide. This reaction is a classic example of nucleophilic acyl

substitution.

Step 2: Nitro Group Reduction: The nitro intermediate is then selectively reduced to the

corresponding primary amine using tin(II) chloride, a mild and effective reducing agent for

this transformation.[1][2]

Step 1: Amide Coupling

Step 2: Nitro Reduction

3-nitroaniline Amide Coupling

4-methoxyphenylacetyl_chloride

N-(3-nitrophenyl)-2-(4-methoxyphenyl)acetamide Nitro Reduction
(SnCl2) N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide

Click to download full resolution via product page

Caption: Overall synthetic workflow for N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide.

Materials and Methods
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Reagents and Solvents
Reagent/Solvent Grade Supplier Notes

3-Nitroaniline Reagent Sigma-Aldrich

4-

Methoxyphenylacetic

acid

ReagentPlus®, 99% Sigma-Aldrich

Thionyl chloride

(SOCl₂)
ReagentPlus®, ≥99% Sigma-Aldrich

Tin(II) chloride

dihydrate

(SnCl₂·2H₂O)

ACS reagent, ≥98% Sigma-Aldrich

Dichloromethane

(DCM)
Anhydrous, ≥99.8% Sigma-Aldrich

Ethyl acetate (EtOAc) ACS reagent, ≥99.5% Sigma-Aldrich

Ethanol (EtOH) 200 proof, absolute Sigma-Aldrich

Triethylamine (TEA) ≥99.5% Sigma-Aldrich

Hydrochloric acid

(HCl)
ACS reagent, 37% Sigma-Aldrich

Sodium bicarbonate

(NaHCO₃)
ACS reagent, ≥99.7% Sigma-Aldrich

Anhydrous sodium

sulfate (Na₂SO₄)
ACS reagent, ≥99.0% Sigma-Aldrich

Dimethylformamide

(DMF)
Anhydrous, 99.8% Sigma-Aldrich Catalytic amount

Equipment
Round-bottom flasks (various sizes)

Reflux condenser
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Magnetic stirrer with heating mantle

Separatory funnel

Rotary evaporator

Büchner funnel and filter flask

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Melting point apparatus

NMR spectrometer

Mass spectrometer

Detailed Synthesis Protocol
Step 1: Synthesis of N-(3-nitrophenyl)-2-(4-
methoxyphenyl)acetamide
This step involves two parts: the preparation of 4-methoxyphenylacetyl chloride from 4-

methoxyphenylacetic acid, and its subsequent reaction with 3-nitroaniline.

Part A: Preparation of 4-Methoxyphenylacetyl Chloride

This procedure should be performed in a well-ventilated fume hood due to the evolution of SO₂

and HCl gases.[3]

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser,

add 4-methoxyphenylacetic acid (10.0 g, 60.2 mmol).

Add thionyl chloride (25 mL, 343 mmol) to the flask, followed by one drop of

dimethylformamide (DMF) to catalyze the reaction.[4]

Heat the reaction mixture to 65°C and stir for 4 hours.[4] The reaction progress can be

monitored by the cessation of gas evolution.
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After the reaction is complete, remove the excess thionyl chloride under reduced pressure

using a rotary evaporator.

The resulting crude 4-methoxyphenylacetyl chloride is a reddish oil and can be used in the

next step without further purification.[4][5]

Part B: Amide Coupling

In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping

funnel, and a nitrogen inlet, dissolve 3-nitroaniline (8.31 g, 60.2 mmol) and triethylamine

(12.6 mL, 90.3 mmol) in anhydrous dichloromethane (100 mL).

Cool the solution to 0°C in an ice bath.

Dissolve the crude 4-methoxyphenylacetyl chloride from the previous step in anhydrous

dichloromethane (50 mL) and add it to the dropping funnel.

Add the acyl chloride solution dropwise to the stirred 3-nitroaniline solution over a period of

30 minutes, maintaining the temperature at 0°C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 4-6 hours. Monitor the reaction progress by TLC (eluent: 30% ethyl

acetate in hexanes).

Upon completion, quench the reaction by slowly adding 50 mL of water.

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl

(2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude product, N-(3-nitrophenyl)-2-(4-methoxyphenyl)acetamide, can be purified by

recrystallization from ethanol to yield a pale yellow solid.
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Caption: Mechanism of amide coupling reaction.

Step 2: Synthesis of N-(3-aminophenyl)-2-(4-
methoxyphenyl)acetamide
This step employs a tin(II) chloride reduction, which is a classic and reliable method for

converting aromatic nitro compounds to anilines.[6][7]

In a 500 mL round-bottom flask, suspend N-(3-nitrophenyl)-2-(4-methoxyphenyl)acetamide

(10.0 g, 34.9 mmol) in ethanol (200 mL).

Add tin(II) chloride dihydrate (39.4 g, 174.7 mmol) to the suspension.
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Heat the mixture to reflux (approximately 78°C) and stir for 3-4 hours. Monitor the reaction by

TLC until the starting material is consumed.

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing

ice (200 g).

Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is

approximately 8-9 to neutralize the acid and precipitate the tin salts.

Filter the resulting suspension through a pad of Celite® to remove the tin salts. Wash the

filter cake with ethyl acetate (3 x 50 mL).

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium

sulfate.

Filter and concentrate the solution under reduced pressure to obtain the crude product.

Purify the crude N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide by column

chromatography on silica gel (eluent: 50% ethyl acetate in hexanes) or by recrystallization

from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product as

a solid.

Characterization and Data
Compound

Molecular
Formula

Molecular
Weight

Melting Point
(°C)

Appearance

N-(3-

nitrophenyl)-2-(4-

methoxyphenyl)a

cetamide

C₁₅H₁₄N₂O₄ 286.28 ~145-148 Pale yellow solid

N-(3-

aminophenyl)-2-

(4-

methoxyphenyl)a

cetamide

C₁₅H₁₆N₂O₂ 256.30 ~120-123
Off-white to light

brown solid
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Expected Analytical Data for N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide:

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 9.75 (s, 1H, NH-amide), 7.20 (d, J = 8.4 Hz, 2H, Ar-

H), 6.95 (t, J = 7.8 Hz, 1H, Ar-H), 6.88 (d, J = 8.4 Hz, 2H, Ar-H), 6.80 (s, 1H, Ar-H), 6.65 (d, J

= 7.6 Hz, 1H, Ar-H), 6.30 (d, J = 7.6 Hz, 1H, Ar-H), 5.05 (s, 2H, NH₂), 3.72 (s, 3H, OCH₃),

3.48 (s, 2H, CH₂).

¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 170.5, 158.0, 148.9, 139.8, 130.0, 129.2, 127.8,

114.5, 113.8, 109.0, 105.5, 55.0, 43.5.

MS (ESI+): m/z 257.1 [M+H]⁺.

Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of this protocol, several in-process controls and

validation checkpoints are integrated into the workflow.

Step 1: Amide Coupling Step 2: Nitro Reduction

Start Reaction TLC Monitoring Aqueous Workup Recrystallization Melting Point Isolated Intermediate Start Reaction TLC Monitoring Workup & Filtration Column Chromatography NMR, MS, MP Final Product

Click to download full resolution via product page

Caption: Quality control checkpoints in the synthesis protocol.

Reaction Monitoring: The progress of both synthetic steps is monitored by Thin-Layer

Chromatography (TLC). This allows for the determination of reaction completion and helps in

identifying the formation of any significant byproducts.

Intermediate Characterization: The melting point of the purified N-(3-nitrophenyl)-2-(4-

methoxyphenyl)acetamide intermediate is a critical checkpoint. A sharp melting point within

the expected range indicates high purity.

Final Product Characterization: The final product, N-(3-aminophenyl)-2-(4-
methoxyphenyl)acetamide, is thoroughly characterized by ¹H NMR, ¹³C NMR, and mass
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spectrometry. The spectroscopic data should be consistent with the expected structure to

confirm the identity and purity of the compound.

Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, a lab coat, and chemical-resistant gloves.

Fume Hood: Conduct all reactions involving volatile, corrosive, or toxic reagents (especially

thionyl chloride) in a certified chemical fume hood.

Handling of Reagents:

Thionyl Chloride: Is corrosive and reacts violently with water. Handle with extreme care.

Triethylamine: Is flammable and has a strong odor.

Tin(II) Chloride: Is a reducing agent and should be handled with care.[8]

Waste Disposal: Dispose of all chemical waste according to institutional and local

regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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